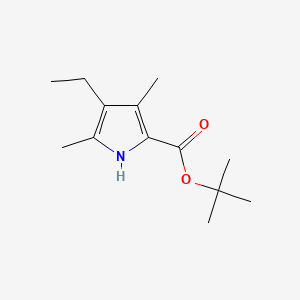

tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Description

tert-Butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a tert-butyl ester group at position 2, with ethyl and methyl substituents at positions 4, 3, and 5, respectively. This compound is part of a broader class of pyrrole carboxylates, which are pivotal intermediates in organic synthesis and pharmaceutical development. Pyrroles are aromatic heterocycles with diverse applications, ranging from drug design to materials science. The tert-butyl group confers steric bulk and chemical stability, making it a common protecting group for carboxylic acids in multistep syntheses . Its synthesis often involves transition metal-catalyzed reactions, as evidenced by protocols using CuCl₂·2H₂O to facilitate cyclization or coupling steps .

Properties

IUPAC Name |

tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-7-10-8(2)11(14-9(10)3)12(15)16-13(4,5)6/h14H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJFMXVYQCWHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a compound that belongs to the pyrrole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is with a molecular weight of approximately 281.36 g/mol. The compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen.

Biological Activity Overview

Research has indicated that compounds with a pyrrole structure exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate are summarized below.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrrole can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a related study showed that compounds with similar structures inhibited COX-1 and COX-2 enzymes effectively through specific interactions within the enzyme active sites . The structural characteristics of tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate suggest it may share similar inhibitory effects.

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain pyrrole compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 3.12 μg/mL . While specific data for tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is limited, its structural similarity to other active pyrroles suggests potential antimicrobial efficacy.

Anticancer Potential

The anticancer properties of pyrrole derivatives are also noteworthy. Compounds containing the pyrrole moiety have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Mechanistic studies indicate that these compounds may interact with cellular pathways involved in cell proliferation and survival . The precise effects of tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate on cancer cells warrant further investigation.

Case Studies

Several case studies highlight the biological relevance of pyrrole derivatives:

- Study on COX Inhibition : A study characterized a series of pyrrolo[3,4-c]pyrroles that inhibited COX enzymes through molecular docking simulations. The interactions revealed critical binding sites and stabilizing factors contributing to their inhibitory activity .

- Antibacterial Evaluation : Another research effort evaluated the antibacterial properties of pyrrole benzamide derivatives, demonstrating their effectiveness against resistant bacterial strains with promising MIC values .

Research Findings

The following table summarizes key findings related to the biological activity of tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of pyrrole compounds can exhibit significant inhibitory activities against various cancer cell lines.

Case Study: Antitumor Activity

In a study published in Acta Pharmacologica Sinica, a series of pyrrole derivatives were synthesized and tested for their antitumor effects. Some compounds demonstrated promising results against human carcinoma cell lines, indicating that modifications to the pyrrole structure can enhance biological activity .

Material Science

The unique structural properties of pyrrole derivatives allow them to be used in developing advanced materials. The ability of these compounds to form cocrystals can enhance their physicochemical properties, such as solubility and stability.

Case Study: Cocrystallization

Research has shown that cocrystals formed from pyrrole derivatives exhibit improved solubility profiles, which are critical for pharmaceutical applications. The crystal structure analysis revealed the presence of hydrogen bonds that stabilize the cocrystal formation .

Organic Synthesis

Tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a valuable precursor in synthesizing more complex molecules.

Data Table: Synthetic Pathways

Biological Studies

The biological activity of tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has been explored in various contexts beyond cancer treatment. Its interactions with biological targets suggest potential applications in drug discovery.

Case Study: Biological Interaction

A study highlighted the compound's role as a potential inhibitor of specific enzyme targets involved in cancer progression. The molecular modeling and docking studies indicated favorable binding affinities, paving the way for further development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate can be contextualized against analogous pyrrole carboxylates (Table 1). Key differentiating factors include substituent patterns, ester groups, and physicochemical properties, which influence reactivity and applications.

Table 1. Structural and Functional Comparison of Pyrrole Carboxylates

Notes:

Structural and Electronic Differences

Ester Group Effects :

- The tert-butyl ester in the target compound enhances steric hindrance and hydrolytic stability compared to ethyl or methyl esters. For example, tert-butyl esters resist basic hydrolysis, whereas ethyl esters (e.g., Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate ) are more labile under acidic or basic conditions .

- The tert-butyl group’s electron-donating nature may modulate the pyrrole ring’s aromaticity, as seen in NMR shifts (e.g., tert-butyl singlet at δ 1.34 in DMSO-d6 ).

Substituent Influence :

- The 4-ethyl substituent in the target compound introduces moderate steric bulk compared to the 4-(tert-butyl)phenyl group in Ethyl 4-[4-(tert-butyl)phenyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate . The phenyl group enhances lipophilicity and may facilitate π-π interactions in biological targets.

- Diethyl esters (e.g., Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate ) offer dual reactive sites for derivatization but lack the steric protection of tert-butyl groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, and how are the products characterized?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions or cyclocondensation of precursors like 1,3-diketones with amines. Characterization involves spectroscopic techniques:

- NMR : and NMR (e.g., δ 1.34 ppm for tert-butyl groups) confirm substituent positions .

- IR : Bands near 1680–1765 cm indicate carbonyl stretching .

- X-ray crystallography : Resolves molecular conformation and hydrogen bonding (e.g., planar pyrrole rings with substituent dihedral angles) .

- Key Considerations : Purification via column chromatography (ethyl acetate/cyclohexane) and reaction monitoring by TLC are standard .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Follow hazard codes (e.g., P210: avoid ignition sources; P201/P202: pre-read safety protocols). Use fume hoods for synthesis, store in inert conditions, and wear PPE (gloves, lab coat). Refer to Safety Data Sheets (SDS) for toxicity thresholds and spill management .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodological Answer :

- -NMR : Identify tert-butyl (9H singlet at ~1.34 ppm) and ethyl/methyl group splitting patterns.

- -NMR : Carbonyl carbons appear at ~160–170 ppm, with tert-butyl carbons near 27–32 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 554 [M) and fragmentation patterns validate molecular weight .

Advanced Research Questions

Q. How do computational methods (DFT) align with experimental spectral data for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrations. Discrepancies >5% in -NMR may indicate solvent effects (e.g., toluene-d) or conformational flexibility . Validate using regression models comparing DFT outputs to experimental data .

Q. What role do catalysts (e.g., CuCl) play in optimizing the synthesis of pyrrole derivatives?

- Methodological Answer : CuCl2HO catalyzes cyclization reactions by stabilizing transition states. In THF solvent, it enhances regioselectivity for 2-carboxylate formation. Optimize catalyst loading (0.5 mmol per 1.0 mmol substrate) to minimize byproducts .

Q. How do substituents (ethyl, methyl) influence the compound’s reactivity and electronic properties?

- Methodological Answer :

- Steric Effects : Methyl groups at positions 3/5 hinder electrophilic substitution at the pyrrole core.

- Electronic Effects : Ethyl groups donate electron density via induction, altering reaction kinetics in nucleophilic acyl substitutions.

- Comparative Studies : Use Hammett constants (σ) to predict substituent impacts on reaction rates .

Q. What crystallographic parameters define the compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray studies (296 K, Mo-Kα radiation) reveal:

- Bond lengths : C=O (~1.21 Å), C-N (~1.35 Å).

- Dihedral angles : Substituents deviate ~5–10° from the pyrrole plane, affecting packing efficiency .

- Data Validation : Ensure R factor <0.08 and data-to-parameter ratio >15 for reliability .

Q. How can researchers resolve contradictions between predicted and observed reaction yields?

- Methodological Answer :

- Step 1 : Verify purity of starting materials (GC-MS/HPLC).

- Step 2 : Optimize reaction time/temperature (e.g., 12 h at RT vs. reflux).

- Step 3 : Use kinetic modeling to identify rate-limiting steps (e.g., intermediate stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.